molecular formula C18H30N2O4S B2870112 N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-35-2

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2870112
CAS No.: 899967-35-2
M. Wt: 370.51
InChI Key: CVMTUPYRDVOGRU-UHFFFAOYSA-N
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Description

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its unique chemical and biological properties. This compound is characterized by its molecular formula C18H30N2O4S and a molecular weight of 370.507 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dibutylamine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves multiple steps, including the formation of an intermediate, which is then reacted with dibutylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-4-6-13-20(14-7-5-2)25(22,23)15-12-19-18(21)16-8-10-17(24-3)11-9-16/h8-11H,4-7,12-15H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMTUPYRDVOGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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